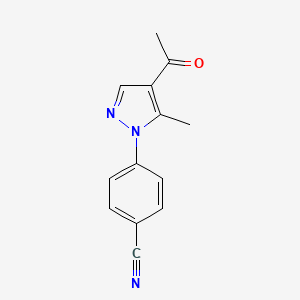

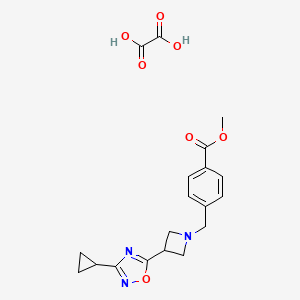

4-(4-acetyl-5-methyl-1H-pyrazol-1-yl)benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-(4-acetyl-5-methyl-1H-pyrazol-1-yl)benzonitrile” is a type of organic compound . It has a molecular weight of 225.25 . The compound is a powder at room temperature .

Molecular Structure Analysis

The IUPAC name for this compound is 4-(4-acetyl-5-methyl-1H-pyrazol-1-yl)benzonitrile . The InChI code for this compound is 1S/C13H11N3O/c1-9-13(10(2)17)8-15-16(9)12-5-3-11(7-14)4-6-12/h3-6,8H,1-2H3 . This information can be used to derive the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 225.25 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Scientific Research Applications

Antioxidant Activity

Pyrazole derivatives, such as “4-(4-acetyl-5-methyl-1H-pyrazol-1-yl)benzonitrile”, have been found to possess antioxidant properties . In a study, all synthesized compounds showed good radical scavenging activity, and half of them were more active than ascorbic acid used as a standard .

Anticancer Activity

These compounds have also been evaluated for their anticancer activities . Several derivatives proved to be cytotoxic in the RKO cell line . In particular, one compound proved to be a very potent scavenger with an IC 50 of 6.2±0.6 µM and exhibited an IC 50 of 9.9±1.1 μM against RKO cell .

Antileishmanial Activity

Some hydrazine-coupled pyrazoles have been synthesized and evaluated for their antileishmanial activities . One compound displayed superior antipromastigote activity (IC 50 =0.018) that was 174- and 2.6-fold more active than the standard drugs miltefosine (IC 50 =3.130) and amphotericin B deoxycholate (IC 50 =0.047) .

Antimalarial Activity

The same hydrazine-coupled pyrazole derivatives were also evaluated for their antimalarial activities . Two compounds elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .

Antibacterial Activity

Some compounds exhibit good antibacterial activity against tested microorganisms as compared with the standard Ciprofloxacin .

Antifungal Activity

Certain compounds showed significant antifungal activity against the standard reference drug Fluconazole .

Herbicidal Activity

The bioassay results show that most of the synthesized compounds possess moderate to good herbicidal activities when fluorine-containing phenyl groups are introduced into molecular structures .

Mechanism of Action

Target of Action

Pyrazole derivatives, which include this compound, have been shown to be cytotoxic to several human cell lines . They have been associated with diverse biological activities, including antioxidant and anticancer activities .

Mode of Action

It is known that pyrazole derivatives can interact with their targets in a way that leads to cytotoxic effects . These compounds have been shown to exhibit good radical scavenging activity, with some being more active than ascorbic acid used as a standard .

Biochemical Pathways

For instance, some pyrazole derivatives have been shown to be involved in the NAD+ salvage pathway, which plays a pivotal role in many biological processes including metabolism and aging .

Pharmacokinetics

It is known that the presence of a pyridine core in the molecule can increase bioavailability .

Result of Action

Several derivatives of pyrazole compounds have been found to be cytotoxic in the rko cell line . In particular, some compounds have shown potent scavenging activity and have exhibited cytotoxic effects against RKO cells .

properties

IUPAC Name |

4-(4-acetyl-5-methylpyrazol-1-yl)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O/c1-9-13(10(2)17)8-15-16(9)12-5-3-11(7-14)4-6-12/h3-6,8H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHTAKJHFFQTXPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=C(C=C2)C#N)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)morpholine](/img/structure/B2641646.png)

![2-[(6-chloropyridin-2-yl)formohydrazido]-N-(3,4-dimethylphenyl)-2-oxoacetamide](/img/structure/B2641649.png)

![1-pentyl-3-(thiophen-2-ylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2641650.png)

![2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid dihydrochloride](/img/structure/B2641651.png)

![N-[1-(2-Methoxyphenyl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2641653.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2641654.png)

![N-(benzo[b]thiophen-5-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2641659.png)

![5-Amino-2-(6-methylbenzo[d]oxazol-2-yl)phenol](/img/structure/B2641665.png)

![Methyl 2-(2-(methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2641669.png)